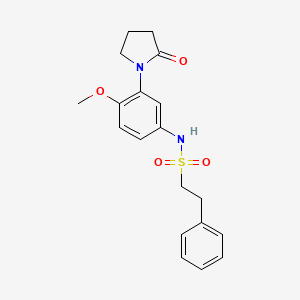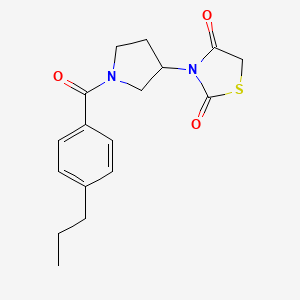
3-(1-(4-Propylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(1-(4-Propylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule that contains a pyrrolidine ring and a thiazolidine-2,4-dione moiety . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The thiazolidine-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a library of 1,3-disubstituted pyrrolidine-2,5-diones was synthesized via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .Molecular Structure Analysis
The molecular structure of this compound is characterized by five consecutive rings . The key interaction between the phenyl ring on the pyrazole and the S(2) extensive subsite of DPP-4 not only boosts potency but also increases selectivity .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The pyrrolidine ring can undergo various reactions due to its sp3-hybridization . The thiazolidine-2,4-dione moiety can also participate in various reactions .Applications De Recherche Scientifique
Synthesis and Biological Activity
Thiazolidinediones have been synthesized through various methods, leading to compounds with significant biological activities. For instance, Kim et al. (2004) explored the synthesis of substituted pyridines and purines containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation in vitro and their hypoglycemic and hypolipidemic activities in vivo, highlighting the potential of thiazolidinediones in metabolic disease research (Kim et al., 2004). Similarly, Oguchi et al. (2000) designed and synthesized a series of imidazopyridine thiazolidine-2,4-diones, assessing their impact on insulin-induced adipocyte differentiation and hypoglycemic activity, underscoring their relevance in diabetes research (Oguchi et al., 2000).
Antimicrobial Applications
The antimicrobial potential of thiazolidinediones has also been investigated. Prakash et al. (2011) synthesized a series of 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones, demonstrating their in vitro antibacterial activity against gram-positive bacteria and significant antifungal activity, showcasing the utility of thiazolidinediones in developing new antimicrobial agents (Prakash et al., 2011).
Therapeutic Development and Other Applications
Moreover, the structural diversity of thiazolidinediones offers a broad spectrum of biological activities, facilitating their exploration in therapeutic development. For example, Aneja et al. (2011) explored new pyrazolyl-2, 4-thiazolidinediones as antibacterial and antifungal agents, providing insights into the development of new treatments for infectious diseases (Aneja et al., 2011).
Mécanisme D'action
Target of Action
The primary targets of 3-(1-(4-Propylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione are the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) and cytoplasmic Mur ligases . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis . Mur ligases are essential enzymes involved in the biosynthesis of bacterial cell walls .
Mode of Action
3-(1-(4-Propylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione interacts with its targets to bring about changes in cellular processes. It improves insulin resistance by activating the PPAR-γ receptor . This activation enhances the transcription of insulin-responsive genes, which leads to improved glucose uptake and utilization . In terms of its antimicrobial action, it inhibits the activity of cytoplasmic Mur ligases, thereby disrupting the synthesis of bacterial cell walls .
Biochemical Pathways
The activation of PPAR-γ by 3-(1-(4-Propylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione affects several biochemical pathways. It enhances the transcription of insulin-responsive genes, leading to improved glucose uptake and utilization . The inhibition of Mur ligases disrupts the biosynthesis of bacterial cell walls, affecting the survival and proliferation of bacteria .
Pharmacokinetics
The compound’s physicochemical properties, such as size, charge, and lipophilicity, are likely to influence its adme properties and thus its bioavailability .
Result of Action
The activation of PPAR-γ by 3-(1-(4-Propylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione results in improved insulin sensitivity and glucose homeostasis . Its antimicrobial action results in the disruption of bacterial cell wall synthesis, leading to the death of the bacteria .
Orientations Futures
The compound “3-(1-(4-Propylbenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione” and similar compounds have potential for further exploration in drug discovery due to their diverse biological activities . Future research could focus on optimizing the synthesis process, investigating the mechanism of action, and evaluating the safety profile of this compound.
Propriétés
IUPAC Name |
3-[1-(4-propylbenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-2-3-12-4-6-13(7-5-12)16(21)18-9-8-14(10-18)19-15(20)11-23-17(19)22/h4-7,14H,2-3,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQAXILLLMMVPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2595564.png)
![2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(4-methylbenzyl)acetamide](/img/structure/B2595567.png)
![2-(2-Methoxyphenyl)-5-methyl-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2595568.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2595569.png)
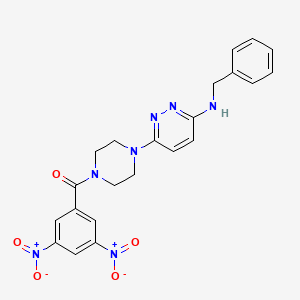
![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2595573.png)
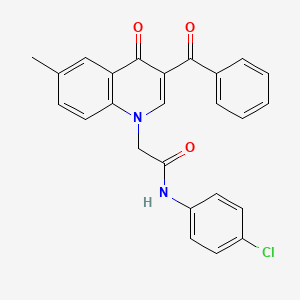
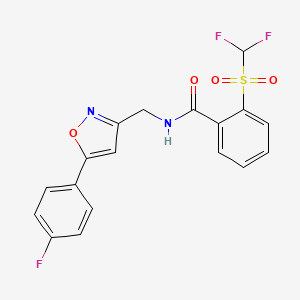
![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2595576.png)
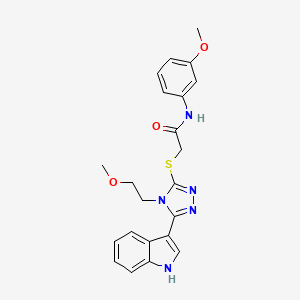

![3-Benzyl-6-bromo-3,4-dihydro-2H-benzo[e][1,3]oxazine](/img/structure/B2595579.png)

